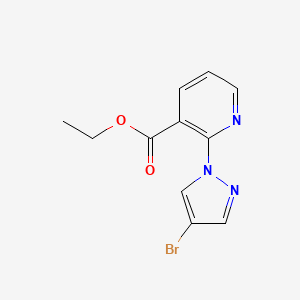

ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-4-3-5-13-10(9)15-7-8(12)6-14-15/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMUZMKYIRATNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl 2-chloropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

Biological Activities

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate exhibits significant biological activity, particularly in modulating enzyme functions. Key findings include:

- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against various pathogens, making them valuable in developing new antibiotics .

- Anticancer Potential : Studies have shown that pyrazole compounds can exhibit anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Pharmacological Applications

The compound's structural features allow it to interact with various biomolecules, influencing metabolic pathways significantly. Notable pharmacological applications include:

- Enzyme Modulation : Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate can act as an inhibitor or activator of specific enzymes involved in metabolic processes.

- Drug Discovery : Its unique structure serves as a scaffold for synthesizing novel bioactive compounds, particularly in drug discovery efforts targeting infectious diseases and cancer .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-bromo-1H-pyrazole-3-carboxylate | Contains a brominated pyrazole | Focused more on carboxylic acid derivatives |

| Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Methyl substitution on the pyrazole | Exhibits different biological activities |

| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | Acetate instead of carboxylate | Different reactivity profile |

These compounds share structural similarities with ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate but differ in their functional groups and biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Core Differences

The following table summarizes key structural analogues and their distinctions from the target compound:

Reactivity and Functional Group Analysis

- Bromine Substitution : The 4-bromo group on the pyrazole in the target compound facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), similar to aryl bromides in ’s bromopyridine derivatives . In contrast, triazole derivatives () lack halogen substituents, limiting their utility in metal-catalyzed reactions .

- Ester Hydrolysis : The ethyl ester at pyridine C3 may undergo hydrolysis to a carboxylic acid under acidic/basic conditions, analogous to imidazopyridine esters in , which form oxo-dihydro derivatives upon reaction with N-chlorosuccinimide (NCS) .

- Coordination Chemistry: Pyrazole-containing compounds (e.g., ) often act as ligands due to their nitrogen donors. The target compound’s pyrazole could coordinate metals, but its bromine may sterically hinder binding compared to smaller substituents like cyclopropyl in triazole analogues .

Physical and Chemical Properties

- Solubility : The pyridine-ester motif enhances polarity compared to thiophene-based esters (), but bromine increases lipophilicity. Triazole derivatives () may exhibit higher water solubility due to hydrogen-bonding capability .

- Thermal Stability: Bromine’s electron-withdrawing effect likely stabilizes the target compound against thermal degradation relative to non-halogenated analogues. Fused systems (e.g., pyrazolopyrimidine in ) may exhibit higher melting points due to rigid structures .

Biological Activity

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate features a pyrazole ring substituted with a bromine atom at the 4-position and an ethyl ester functional group. The molecular formula is , and its structure can influence its pharmacological properties significantly.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of this compound against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 1 | 2 |

| Pseudomonas aeruginosa | 4 | 8 |

These results suggest that ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate possesses significant antibacterial activity, making it a candidate for further investigation in therapeutic applications.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study assessed the ability of pyrazole derivatives to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate demonstrated promising results in reducing inflammation in vitro.

Table 2: Anti-inflammatory Activity of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

These findings indicate that the compound may serve as a potential anti-inflammatory agent, possibly due to its ability to modulate cytokine production.

Case Studies and Research Findings

A notable case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrazole derivatives, including ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate. The study found that this compound exhibited a selective inhibition profile against COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Another research effort focused on the structure–activity relationship (SAR) of pyrazole derivatives, indicating that the presence of the bromine atom at the 4-position enhances antimicrobial activity compared to non-brominated analogs. This observation underscores the importance of molecular modifications in optimizing biological activity .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .

- Molecular docking (AutoDock Vina) : Screens binding affinities for bromine-substituted analogs against target proteins (e.g., kinase domains) .

- ReaxFF MD simulations : Models thermal decomposition pathways of brominated derivatives under reaction conditions .

How does steric hindrance from the ethyl ester group influence coupling reactions?

Advanced Mechanistic Analysis

The ethyl ester’s steric bulk can slow Suzuki-Miyaura couplings. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.